N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide
CAS No.: 3940-79-2
Cat. No.: VC21404959
Molecular Formula: C18H21NO5
Molecular Weight: 331.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3940-79-2 |
|---|---|
| Molecular Formula | C18H21NO5 |
| Molecular Weight | 331.4g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C18H21NO5/c1-5-24-14-9-7-6-8-13(14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20) |
| Standard InChI Key | ACGHSRGKYBGCBS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Introduction
Chemical Identity and Structural Properties
N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide belongs to the benzamide family and is specifically classified as an N-benzylbenzamide derivative. This organic compound is characterized by its unique molecular structure that combines multiple functional groups, providing it with distinctive chemical properties and potential biological activity.
Basic Identification Data
The compound can be identified through several standard chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 3940-79-2 |
| Molecular Formula | C18H21NO5 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
The molecular structure of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide features a benzamide core with multiple substituents, including three methoxy groups on one aromatic ring and an ethoxy group on the other aromatic ring.
Structural Characteristics Analysis
The compound contains several key functional groups that contribute to its chemical behavior and potential biological activities:
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Benzamide core structure (C6H5-CO-NH-)
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Three methoxy groups (-OCH3) at positions 3, 4, and 5 on one benzene ring
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Ethoxy group (-OCH2CH3) at position 2 on the second benzene ring
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Amide linkage (-CO-NH-) connecting the two aromatic systems
These structural elements provide the compound with specific chemical properties, including:
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Moderate lipophilicity due to the presence of multiple alkoxy groups
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Hydrogen bond accepting capabilities through the methoxy and ethoxy oxygen atoms
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Hydrogen bond donating potential through the amide NH group
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Potential for π-π interactions through the aromatic systems
Distinction from Related Compounds
It is important to distinguish N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide from structurally similar compounds that appear in chemical literature. There has been some confusion in scientific literature between this compound and trimethobenzamide (N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide), which has a different molecular formula (C21H28N2O5) and molecular weight (388.4574 g/mol).
Comparative Structural Analysis
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide | C18H21NO5 | 331.4 g/mol | Contains an ethoxy group at position 2 of the phenyl ring |
| Trimethobenzamide | C21H28N2O5 | 388.4574 g/mol | Contains a dimethylaminoethoxy group and a methylene linker |
This distinction is crucial for understanding the specific properties and potential applications of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide .
Pharmacological Properties
Pharmacokinetic Considerations
The lipophilic nature of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide, contributed by its multiple alkoxy groups, suggests favorable membrane permeability. This property would potentially influence its absorption and distribution within biological systems. The compound would likely undergo hepatic metabolism, particularly through pathways involving O-dealkylation of the methoxy and ethoxy groups.
Synthesis and Chemical Properties
Chemical Reactivity
The chemical reactivity of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide would be primarily determined by its functional groups:
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The amide linkage is relatively stable under physiological conditions but can undergo hydrolysis under strong acidic or basic conditions
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The methoxy and ethoxy groups can participate in O-dealkylation reactions
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The aromatic rings can undergo electrophilic aromatic substitution reactions, with reactivity patterns influenced by the alkoxy substituents
Future Research Directions
Structure-Activity Relationship Studies
Future research on N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide could benefit from comprehensive structure-activity relationship (SAR) studies to elucidate how structural modifications affect its biological activity. Such studies could involve:
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Variation of the substituent pattern on the aromatic rings
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Modification of the amide linkage
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Introduction of additional functional groups to enhance specific properties
Expanded Pharmacological Profiling
More extensive pharmacological profiling of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide would provide valuable insights into its:
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Receptor binding profile
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Effects on specific neurotransmitter systems
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Detailed pharmacokinetic properties
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Safety and toxicity profile
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Potential drug-drug interactions
Development of Analogues
The development of structural analogues of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide represents a promising area for future research. These analogues could be designed to:
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